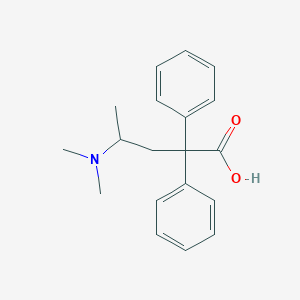
1-(4-Phenylazophenyl)hydrazine-2-sulfonic acid
描述
1-(4-Phenylazophenyl)hydrazine-2-sulfonic acid, commonly known as PAPHS, is a compound that has been extensively studied in scientific research due to its unique properties and potential applications. PAPHS is a yellow to orange powder that is soluble in water and has a molecular weight of 342.36 g/mol.
作用机制
The mechanism of action of PAPHS is not fully understood. However, studies have shown that PAPHS can bind to heavy metals and form a complex that can be detected using spectrophotometry. PAPHS has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this action is not yet known.
Biochemical and Physiological Effects
PAPHS has been shown to have a range of biochemical and physiological effects. Studies have shown that PAPHS can bind to heavy metals and form a complex that can be detected using spectrophotometry. PAPHS has also been shown to induce apoptosis in cancer cells. Additionally, PAPHS has been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the primary advantages of PAPHS is its ability to detect and quantify heavy metals. PAPHS is a relatively simple and inexpensive method for detecting heavy metals in a laboratory setting. However, PAPHS has some limitations. PAPHS can only detect heavy metals that form colored complexes, which limits its applicability to certain heavy metals. Additionally, PAPHS has not yet been extensively studied for its potential use in the treatment of cancer, and more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on PAPHS. One potential direction is the further study of PAPHS for its potential use in the treatment of cancer. More research is needed to fully understand the mechanism of action of PAPHS and to determine its potential efficacy and side effects. Another potential direction is the development of new methods for detecting heavy metals using PAPHS. Researchers could also investigate the potential use of PAPHS in other scientific research fields, such as environmental science and toxicology.
Conclusion
In conclusion, PAPHS is a compound that has been extensively studied for its potential applications in various scientific research fields. PAPHS can be synthesized through a relatively simple process and has been shown to have the ability to detect and quantify heavy metals and induce apoptosis in cancer cells. However, more research is needed to fully understand the mechanism of action of PAPHS and to determine its potential efficacy and side effects. There are also several future directions for research on PAPHS, including the further study of its potential use in the treatment of cancer and the development of new methods for detecting heavy metals using PAPHS.
科学研究应用
PAPHS has been studied extensively for its potential applications in various scientific research fields. One of the primary applications of PAPHS is in the detection and quantification of heavy metals such as lead and cadmium. PAPHS can bind to heavy metals and form a colored complex, which can be detected using spectrophotometry. PAPHS has also been studied for its potential use in the treatment of cancer. Studies have shown that PAPHS can induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(4-phenyldiazenylanilino)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-20(18,19)16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15-16H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDKKHSIYNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NNS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292547 | |
| Record name | 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylazophenyl)hydrazine-2-sulfonic acid | |
CAS RN |
6004-88-2 | |
| Record name | 6004-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLAZO)PHENYLHYDRAZINOSULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)
